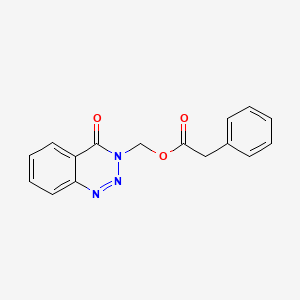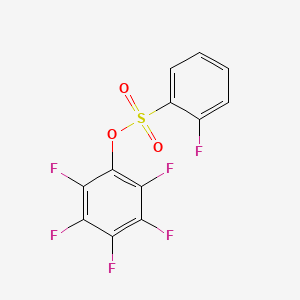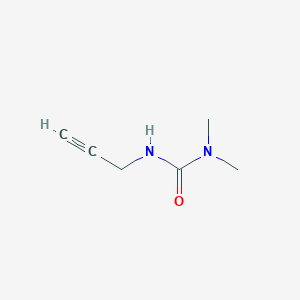
1,1-Dimethyl-3-(prop-2-yn-1-yl)urea
Vue d'ensemble
Description
1,1-Dimethyl-3-(prop-2-yn-1-yl)urea is a compound used in scientific research. It has a molecular weight of 126.16 and a molecular formula of C6H10N2O .
Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as boiling point are not provided in the search results.Applications De Recherche Scientifique
Skin Penetration Enhancement
Urea derivatives, including 1,1-Dimethyl-3-(prop-2-yn-1-yl)urea, have been investigated for their role as skin penetration enhancers. A study by Williams and Barry (1989) found that urea analogues, when delivered from propylene glycol, significantly enhanced the permeation of 5-fluorouracil by six times, highlighting their potential in transdermal drug delivery systems (Williams & Barry, 1989).
Unfolding and Complexation of Ureas
Research by Corbin et al. (2001) delved into the conformational studies of heterocyclic ureas, revealing their capacity to unfold and form multiply hydrogen-bonded complexes. This property suggests applications in the design of self-assembling materials and mimics biological processes like the peptide helix-to-sheet transition (Corbin et al., 2001).
Guest Encapsulation
The work by Ebbing et al. (2002) on resorcinarenes containing urea bridges demonstrated their ability to form self-assembled dimeric capsules capable of encapsulating guest molecules. This characteristic is critical for the development of molecular containers and drug delivery systems (Ebbing et al., 2002).
Catalytic Synthesis of Cyclic Ureas
Fang Qian and colleagues (1999) explored the catalytic oxidative carbonylation of diamines to cyclic ureas. Their findings contribute to the field of synthetic organic chemistry, offering a method for producing cyclic ureas, which are valuable intermediates in pharmaceutical synthesis (Qian et al., 1999).
Propriétés
IUPAC Name |
1,1-dimethyl-3-prop-2-ynylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-5-7-6(9)8(2)3/h1H,5H2,2-3H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABKXCLVIQJWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one](/img/structure/B2670211.png)
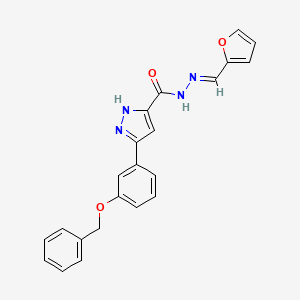
![N-(benzo[d]thiazol-2-yl)-1-((3-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2670213.png)
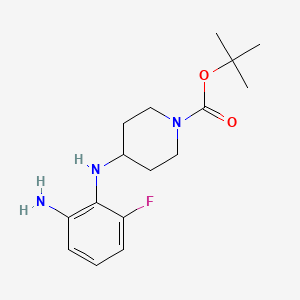
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2670215.png)

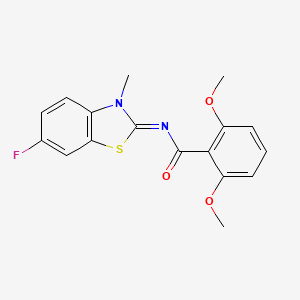

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2670223.png)
![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2670224.png)
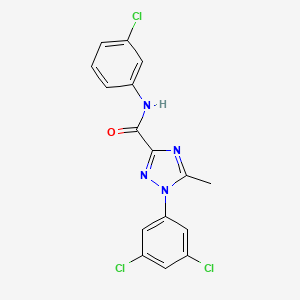
![N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B2670229.png)
